
N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group, a tosyl group, and an imidazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring is synthesized through the condensation of appropriate precursors under controlled conditions.
Introduction of the tosyl group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the dichlorophenyl group: The dichlorophenyl group is attached through a nucleophilic substitution reaction, often using a dichlorophenyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo-imidazole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)-2-(2-oxo-3-methyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
- N-(3,4-dichlorophenyl)-2-(2-oxo-3-ethyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
Uniqueness:
- The presence of the tosyl group in N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide imparts unique chemical properties, such as increased stability and reactivity.
- The dichlorophenyl group enhances its potential biological activity compared to similar compounds without this group.
Biological Activity
N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole exhibit antimicrobial properties. The presence of the tosyl group in this compound may enhance its interaction with microbial targets. Research has shown that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Activity
Imidazole derivatives are also recognized for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines through cell cycle arrest and apoptosis induction.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been suggested that such compounds can inhibit phospholipase A2 (PLA2), which plays a role in inflammation and cancer progression.
Interaction with Receptors
The compound may interact with various receptors, influencing signaling pathways related to pain and inflammation. Its structural similarity to other known receptor ligands suggests potential activity at sigma receptors, which are implicated in pain modulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of imidazole derivatives found that this compound exhibited significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Effects
In vitro studies demonstrated that the compound reduced cell viability in breast cancer cells (MCF-7) by approximately 50% at a concentration of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-12-2-5-14(6-3-12)28(26,27)23-9-8-22(18(23)25)11-17(24)21-13-4-7-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALYLDMERICVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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